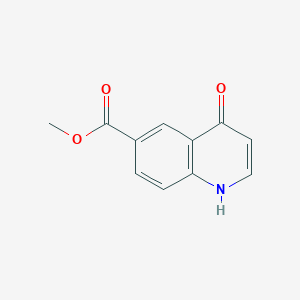

Methyl 4-hydroxyquinoline-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-hydroxyquinoline-6-carboxylate is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, has a quinoline core structure with a hydroxyl group at the 4-position and a carboxylate ester at the 6-position, making it a valuable intermediate in various chemical syntheses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxyquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxyquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-hydroxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: 4-oxoquinoline-6-carboxylate.

Reduction: 4-hydroxyquinoline-6-methanol.

Substitution: 4-alkoxyquinoline-6-carboxylate.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antimicrobial Activity

Methyl 4-hydroxyquinoline-6-carboxylate has demonstrated notable antimicrobial properties. Research indicates that it can inhibit specific bacterial enzymes, leading to effective antimicrobial action. Its derivatives have shown selective toxicity towards resistant cancer cells, making them promising candidates for developing new antibiotics and anticancer agents .

2. Antiviral Properties

Studies have suggested that derivatives of this compound exhibit antiviral activity, particularly against viruses such as Hepatitis B. Molecular docking simulations have indicated that these compounds can act as potent inhibitors of viral replication .

3. Anticancer Potential

Research highlights the compound's potential in cancer treatment. Derivatives of this compound have been found to inhibit the formation of complexes involved in cancer cell proliferation. This mechanism underlies their cytotoxic effects on various cancer cell lines .

4. Synthesis of Novel Drug Candidates

this compound serves as a synthetic building block for developing new drug candidates. Its ability to undergo various chemical transformations allows researchers to create a range of derivatives with enhanced biological activities .

Materials Science Applications

1. Polymer Chemistry

The compound is utilized in synthesizing miktoarm star polymers, which are branched architectures used in drug delivery systems. These polymers can encapsulate therapeutic agents like doxorubicin, enhancing drug delivery efficiency and reducing cytotoxicity .

2. Functional Materials

this compound is explored for creating functional materials with specific properties, such as fluorescence or conductivity, which are essential in developing advanced materials for electronics and photonics .

Case Studies

Case Study 1: Antiviral Activity Against Hepatitis B

In vitro studies have shown that this compound derivatives significantly inhibit Hepatitis B virus replication at concentrations as low as 10 µM. Molecular docking studies confirmed their potential as effective antiviral agents .

Case Study 2: Selective Cytotoxicity in Cancer Cells

A study demonstrated that certain derivatives of this compound exhibited selective toxicity towards resistant cancer cell lines compared to traditional chemotherapeutics like doxorubicin. This finding underscores the compound's potential in developing targeted cancer therapies .

Mecanismo De Acción

The mechanism of action of Methyl 4-hydroxyquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways critical for the survival of pathogens. For instance, it can inhibit the activity of certain bacterial enzymes, leading to the disruption of essential metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxyquinoline: Lacks the carboxylate ester group, making it less versatile in synthetic applications.

Methyl 2-hydroxyquinoline-6-carboxylate: Similar structure but with the hydroxyl group at the 2-position, leading to different reactivity and biological activity.

Quinoline-2,4-dione: Contains two carbonyl groups, offering different chemical properties and applications.

Uniqueness

Methyl 4-hydroxyquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a hydroxyl group and a carboxylate ester makes it a valuable intermediate for synthesizing a wide range of quinoline-based compounds with potential therapeutic applications.

Actividad Biológica

Methyl 4-hydroxyquinoline-6-carboxylate (MHQC) is a significant compound in pharmaceutical research, primarily due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its quinoline core, which contributes to its unique chemical reactivity and biological activity. The compound has a molecular formula of C_11H_9NO_3 and a molecular weight of approximately 203.2 g/mol. Its structural features include:

- Hydroxyl Group : Positioned at the 4th carbon, enhancing its reactivity.

- Carboxylate Ester : Located at the 6th carbon, influencing its solubility and interaction with biological targets.

MHQC exhibits a broad spectrum of biological activities through various mechanisms:

- Antioxidant Activity : It inhibits enzymes involved in oxidative stress pathways, reducing the production of reactive oxygen species (ROS) and promoting cellular health.

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development. Its mechanism involves inhibiting bacterial DNA gyrase, crucial for DNA replication .

- Anti-inflammatory Effects : MHQC modulates inflammatory responses by influencing gene expression related to inflammatory pathways.

- Cytotoxicity Against Cancer Cells : Studies indicate selective toxicity towards resistant cancer cells compared to conventional chemotherapeutics like doxorubicin .

Biological Activities

The following table summarizes the key biological activities of MHQC:

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of MHQC, it was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

Research conducted on the cytotoxic effects of MHQC on MDA-MB-231 breast cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 value was calculated to be approximately 15 µM, demonstrating its potential as a chemotherapeutic agent in resistant cancer types .

Case Study 3: Anti-inflammatory Mechanism

A recent study investigated the anti-inflammatory effects of MHQC in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The results showed that treatment with MHQC significantly reduced the levels of pro-inflammatory cytokines (TNF-α, IL-6), highlighting its role in modulating inflammatory responses.

Pharmacokinetics

MHQC is stable at room temperature and exhibits moderate solubility in organic solvents. Its pharmacokinetic profile suggests that it can be effectively absorbed when administered orally, although further studies are needed to fully characterize its bioavailability and metabolism in vivo.

Propiedades

IUPAC Name |

methyl 4-oxo-1H-quinoline-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUCOKUPAXSPHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933486-45-4 |

Source

|

| Record name | Methyl 4-hydroxy-6-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933486-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.